![molecular formula C9H10N2OS B2493354 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol CAS No. 1823850-05-0](/img/structure/B2493354.png)

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

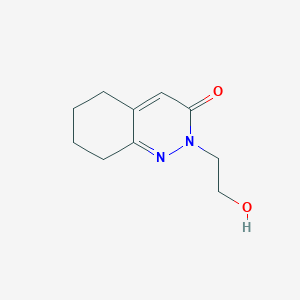

Descripción general

Descripción

Synthesis Analysis

Synthesis of related compounds often involves multistep reactions starting from pyrrole or thiazole derivatives. For instance, synthesis pathways can include condensation reactions, protection and deprotection steps, and cyclization reactions. Specific methods such as the condensation of diamines with 2-formyl-pyrrole to produce bis(pyrrol-2-yl-methyleneamine) ligands, followed by complexation with metals, have been reported (Wang, Yang, & Chen, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol" has been elucidated using techniques such as X-ray crystallography. These studies reveal the geometry around central atoms and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecule. For instance, Zeng, Chen, & Liu (2011) characterized thiazolyl-pyrazoline derivatives bearing a triazole moiety via X-ray crystal structure analysis, highlighting the significance of structural elucidation in understanding compound properties (Zeng, Chen, & Liu, 2011).

Chemical Reactions and Properties

Compounds containing pyrrole and thiazole units participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. Their reactivity is influenced by the presence of nitrogen atoms and the heterocyclic system, which can act as electron donors or acceptors. For example, Sutcliffe et al. (2000) investigated the cycloaddition reactions of pyrrolo[1,2-c]thiazoles with electron-deficient alkenes, demonstrating the versatile reactivity of these systems (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A study by Yurttaş et al. (2013) focused on synthesizing compounds with hydrazone bridged thiazole and pyrrole rings, showing good activity against specific bacteria like Staphylococcus aureus and Enterococcus faecalis. These compounds were synthesized by reacting pyrrole-2-carboxaldehydes with thiosemicarbazide in ethanol (Yurttaş et al., 2013).

Molecular Diversity and Three-Component Reaction

- Chen et al. (2016) demonstrated the synthesis of functionalized pyrrolopyrrolizines, pyrrolopyrrolo[1,2-c]thiazoles, and other derivatives through a one-pot three-component reaction involving α-amino acids and other reactants in refluxing ethanol (Chen et al., 2016).

Electrophilic Oxyalkylation in Heterocycles

- Research by Khodakovskiy et al. (2010) explored the electrophilic oxyalkylation of various heterocycles, including pyrrole and 1,3-thiazole derivatives. The study highlights the influence of electronic and steric nature on the yields of resulting alcohols (Khodakovskiy et al., 2010).

Synthesis of Novel Heterocycles

- In 2022, Kariuki et al. synthesized novel heterocycles like 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, confirming their structures through X-ray crystallography (Kariuki et al., 2022).

Protecting Group for Carboxylic Acids

- Elladiou and Patrickios (2012) highlighted the use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, showcasing its stability under various conditions and its potential application in polymer chemistry (Elladiou & Patrickios, 2012).

Isoxazoline Incorporated Pyrrole Derivatives

- A study by Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives, exhibiting antibacterial activity, showcasing the potential of these compounds in pharmaceutical applications (Kumar et al., 2017).

Selective Chemosensor for Eu3+

- Research by Qiu (2012) led to the synthesis of a compound acting as a selective chemosensor for Europium (Eu3+), useful in environmental and medical detection (Qiu, 2012).

Mecanismo De Acción

Target of Action

It has been found that similar compounds have shown interactions with copper (ii) atoms . The compound forms a dimeric copper (II) complex with both the flav and 2PEO ligands bound to the copper (II) atom in a κ2-bonding mode .

Mode of Action

The compound interacts with its targets through the formation of a dimeric copper (II) complex . The dimer is held electrostatically by bridging oxygen atoms between two copper atoms .

Biochemical Pathways

It is known that copper coordination compounds play a significant role in various biological functions such as oxidations of aryl groups, o2 transport, generation of hydrogen peroxide, methane oxidations, and others .

Result of Action

The formation of a dimeric copper (ii) complex suggests potential roles in biological functions associated with copper coordination compounds .

Propiedades

IUPAC Name |

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-3-8-7-13-9(10-8)11-4-1-2-5-11/h1-2,4-5,7,12H,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQJUEUOWSLPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)

![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)

![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)

![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)